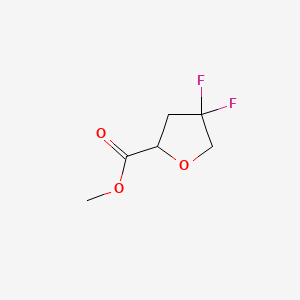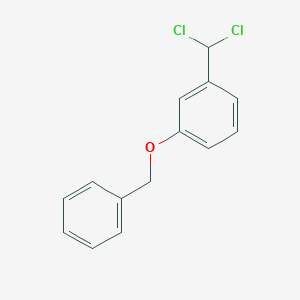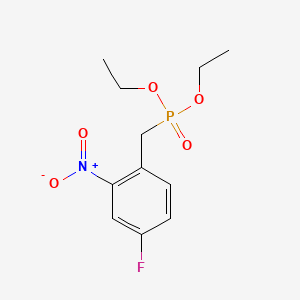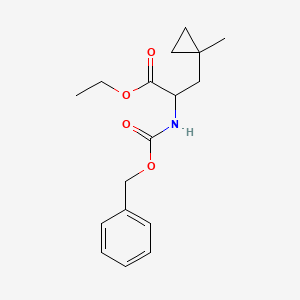
Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a carbobenzyloxy (Cbz) protected amino group and a cyclopropyl moiety, which imparts unique chemical properties. It is often used in the synthesis of peptides and other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(1-methylcyclopropyl)propanoic acid and ethyl chloroformate.
Protection of Amino Group: The amino group is protected using carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified using ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Cbz protecting group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used for hydrolysis.
Deprotection: Hydrogen gas and Pd/C catalyst are used for deprotection.
Substitution: Various nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid.
Deprotection: Yields the free amino acid.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The presence of the Cbz protecting group and the cyclopropyl moiety can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate can be compared with other similar compounds such as:
Ethyl (S)-2-(Cbz-amino)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclopropyl group.
Ethyl (S)-2-(Boc-amino)-3-(1-methylcyclopropyl)propanoate: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
Ethyl (S)-2-(Cbz-amino)-3-(cyclopropyl)propanoate: Similar structure but without the methyl group on the cyclopropyl ring.
These comparisons highlight the unique structural features and potential differences in reactivity and applications of this compound.
Propriétés
Formule moléculaire |
C17H23NO4 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
ethyl 3-(1-methylcyclopropyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H23NO4/c1-3-21-15(19)14(11-17(2)9-10-17)18-16(20)22-12-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3,(H,18,20) |
Clé InChI |
YGYHISBVGXXONA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1(CC1)C)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13684873.png)
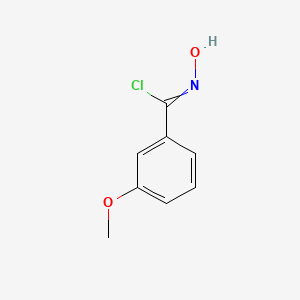
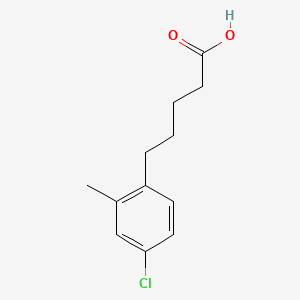
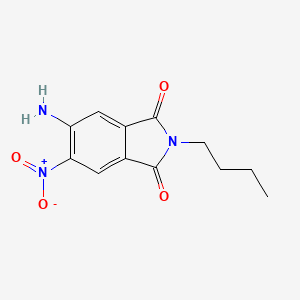
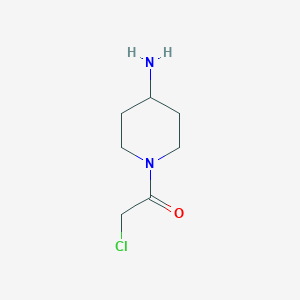
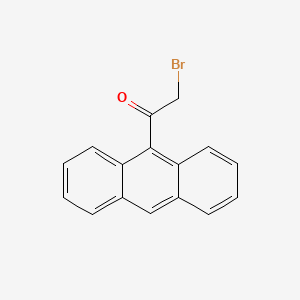
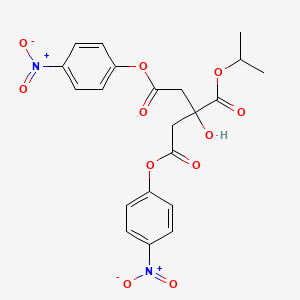
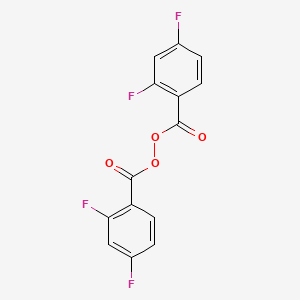
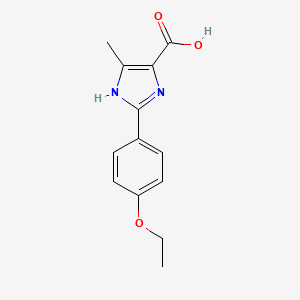
![6-Phenylimidazo[1,2-b]pyridazine](/img/structure/B13684920.png)
